1-(3-Methoxybenzyl)cyclobutanecarboxylic acid
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Overview
Description
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It features a cyclobutane ring substituted with a 3-methoxybenzyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid typically involves several steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through intramolecular cyclization of 1,4-dibromobutane with a base.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.
Attachment of the 3-Methoxybenzyl Group: This step involves the reaction of the cyclobutanecarboxylic acid with 3-methoxybenzyl chloride under suitable conditions to form the final product.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxyl group and the cyclobutane ring:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: In the presence of alcohols and catalysts, it forms esters.
Amide Formation: Reacts with amines to form amides, which are significant in biochemistry and pharmaceutical synthesis.
Ring-Opening Reactions: The cyclobutane ring can be opened under specific conditions, allowing for further chemical transformations.
Scientific Research Applications
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity. The cyclobutane ring’s unique structure may also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid can be compared with other cyclobutanecarboxylic acid derivatives:
Cyclobutanecarboxylic Acid: Lacks the 3-methoxybenzyl group, making it less complex.
1-(4-Methoxybenzyl)cyclobutanecarboxylic Acid: Similar structure but with a different substitution pattern on the benzyl group.
1-(3-Hydroxybenzyl)cyclobutanecarboxylic Acid: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-11-5-2-4-10(8-11)9-13(12(14)15)6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXMYNEFWIRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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